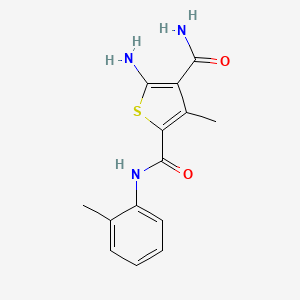
5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to possess a range of biological activities. In
作用机制
The mechanism of action of 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide has been found to possess several biochemical and physiological effects. It has been reported to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis (the formation of new blood vessels).
实验室实验的优点和局限性
One of the major advantages of using 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various types of cancer.
合成方法
The synthesis of 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide has been reported in several research studies. One of the most commonly used methods involves the reaction of 2-methylbenzaldehyde with thiophene-2-carboxylic acid in the presence of ammonium acetate and acetic anhydride to yield 5-(2-methylphenyl)-2,4-thiophenedicarboxylic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride, which is further reacted with 5-amino-3-methyl-1H-pyrazole to yield the final product.
科学研究应用
5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Several research studies have reported the potential of this compound in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
5-amino-3-methyl-2-N-(2-methylphenyl)thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-7-5-3-4-6-9(7)17-14(19)11-8(2)10(12(15)18)13(16)20-11/h3-6H,16H2,1-2H3,(H2,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGFRMBOHWJVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

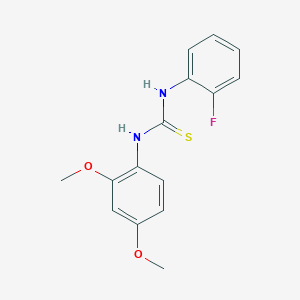
![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
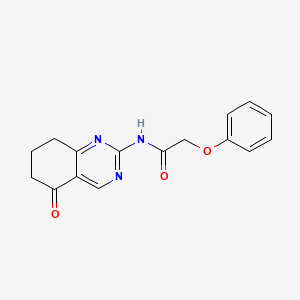
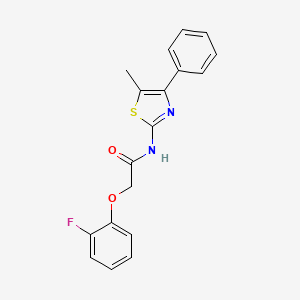



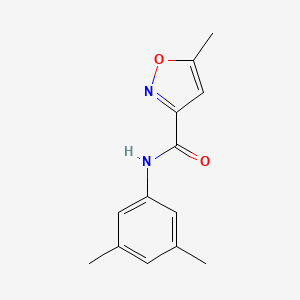
![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
